

2-Hydroxydecanenitrile chemical properties and reactivity

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Compound of Interest

Compound Name: 2-Hydroxydecanenitrile

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2-Hydroxydecanenitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and reactivity of **2-Hydroxydecanenitrile**. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document presents information based on established knowledge of analogous long-chain aliphatic α -hydroxynitriles. The experimental protocols described are representative methodologies for the synthesis, purification, and analysis of this class of compounds.

Chemical Properties

2-Hydroxydecanenitrile, a member of the cyanohydrin family, possesses both a hydroxyl and a nitrile functional group attached to the same carbon atom. Its chemical and physical properties are influenced by these functionalities, contributing to its potential as a versatile intermediate in organic synthesis.

Physicochemical Data

Quantitative data for **2-Hydroxydecanenitrile** and a related, well-characterized shorter-chain analogue, 2-hydroxybutanenitrile, are summarized in Table 1 for comparative purposes. The

data for **2-Hydroxydecanenitrile** are largely predicted due to a lack of experimentally determined values.

Property	2-Hydroxydecanenitrile	2-Hydroxybutanenitrile
Molecular Formula	C ₁₀ H ₁₉ NO	C ₄ H ₇ NO
Molecular Weight	169.26 g/mol	85.10 g/mol
Boiling Point	290.1 ± 13.0 °C (Predicted)	Not available
Melting Point	Not available (likely a low melting solid or oil)	Not available
Density	0.915 ± 0.06 g/cm ³ (Predicted)	Not available
pKa	11.36 ± 0.20 (Predicted)	Not available
Solubility	Expected to be soluble in organic solvents.	Soluble in water.

Spectral Data

While specific spectra for **2-Hydroxydecanenitrile** are not readily available, the expected characteristic spectroscopic features are outlined below based on the principles of FT-IR and NMR spectroscopy.[\[1\]](#)[\[2\]](#)

- FT-IR (Fourier-Transform Infrared) Spectroscopy:
 - A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
 - A sharp, medium-intensity absorption band around 2250-2200 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.
 - C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
 - C-O stretching vibration around 1100 cm⁻¹.
- ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

- A triplet at approximately 0.9 ppm corresponding to the terminal methyl group (CH_3) of the octyl chain.
- A multiplet between 1.2-1.6 ppm representing the methylene groups (CH_2) of the octyl chain.
- A multiplet around 1.8-2.0 ppm for the methylene group adjacent to the chiral center.
- A triplet or doublet of doublets around 4.5 ppm for the methine proton (CH) attached to both the hydroxyl and nitrile groups.
- A broad singlet for the hydroxyl proton (OH), the chemical shift of which is dependent on concentration and solvent.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
 - A peak for the nitrile carbon ($\text{C}\equiv\text{N}$) in the region of 115-125 ppm.
 - A peak for the carbon bearing the hydroxyl and nitrile groups (CH-OH) around 60-70 ppm.
 - A series of peaks between 14-40 ppm corresponding to the carbons of the octyl chain.

Reactivity and Stability

2-Hydroxydecanenitrile is expected to be stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from incompatible materials.

Hazardous Reactions

This compound is anticipated to be incompatible with strong oxidizing agents and strong bases. Contact with strong bases can catalyze the reverse reaction, leading to the release of highly toxic hydrogen cyanide gas.

Hazardous Decomposition Products

Upon combustion, **2-Hydroxydecanenitrile** may produce hazardous decomposition products including nitrogen oxides (NO_x) and carbon monoxide (CO).

Typical Chemical Reactivity

The bifunctional nature of **2-Hydroxydecanenitrile** allows for a range of chemical transformations:

- **Hydrolysis of the Nitrile Group:** The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-hydroxydecanoic acid) or a carboxylate salt, respectively.
- **Reduction of the Nitrile Group:** The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation, yielding a 2-amino-1-decanol.^{[3][4][5][6]}
- **Reactions of the Hydroxyl Group:** The hydroxyl group can undergo typical alcohol reactions such as esterification or etherification.

Experimental Protocols

The following are detailed, representative methodologies for the synthesis, purification, and analysis of long-chain aliphatic α -hydroxynitriles like **2-Hydroxydecanenitrile**.

Synthesis of 2-Hydroxydecanenitrile

This protocol describes the synthesis via the addition of cyanide to decanal.

Materials:

- Decanal
- Sodium cyanide (NaCN) or Potassium cyanide (KCN)
- Acetic acid
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a well-ventilated fume hood, a solution of sodium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
- Decanal (1.0 equivalent) is dissolved in a suitable organic solvent, such as diethyl ether, and placed in the addition funnel.
- A solution of acetic acid (1.1 equivalents) in water is slowly added to the cooled cyanide solution with vigorous stirring.
- The decanal solution is then added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
- The combined organic extracts are washed with saturated aqueous NaHCO_3 solution, followed by brine.
- The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude **2-Hydroxydecanenitrile**.

Purification

The crude product can be purified by column chromatography on silica gel.

Materials:

- Crude **2-Hydroxydecanenitrile**
- Silica gel (for column chromatography)

- Hexanes
- Ethyl acetate

Procedure:

- A slurry of silica gel in hexanes is packed into a chromatography column.
- The crude **2-Hydroxydecanenitrile** is dissolved in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexanes) and loaded onto the column.
- The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).
- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC)

This is a representative method for the analysis of α -hydroxynitriles.^{[7][8][9][10][11]}

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detector: UV detector at 210 nm (as the nitrile and hydroxyl groups have weak chromophores, detection at low wavelengths is necessary).
- Sample Preparation: The sample is dissolved in the initial mobile phase composition.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the hydroxyl group, derivatization is often required for GC-MS analysis of cyanohydrins.^{[12][13][14][15][16]}

- Derivatization (Silylation):
 - A small amount of the sample (e.g., 1 mg) is dissolved in a suitable solvent (e.g., pyridine or acetonitrile).
 - A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added.
 - The mixture is heated at 60-70 °C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium.
 - Injection Mode: Split or splitless.
 - Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.

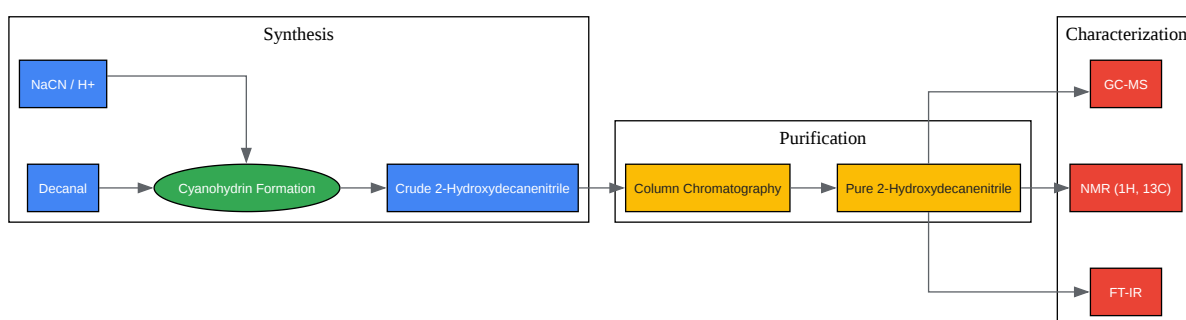
Biological Activity

The biological activity of **2-Hydroxydecanenitrile** has not been extensively studied. However, aliphatic nitriles and cyanohydrins are known to have toxicological properties.^{[17][18]} The toxicity is often associated with the potential to release cyanide, a potent inhibitor of cellular

respiration.[17] Therefore, this compound should be handled with appropriate safety precautions in a laboratory setting.

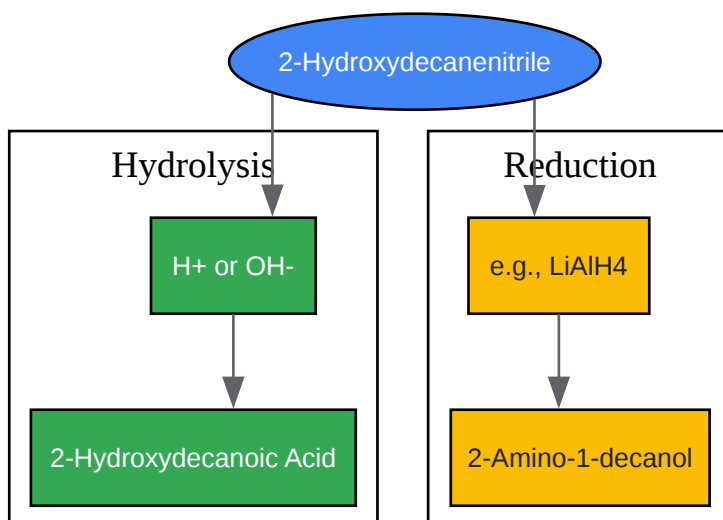
Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of **2-Hydroxydecanenitrile** and its primary chemical transformations.



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Synthesis and Characterization Workflow



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Key Chemical Transformations

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